molecular formula C24H23N5O2 B2498236 1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-68-0

1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2498236
CAS No.: 877643-68-0
M. Wt: 413.481
InChI Key: RCRXYECBMZMEMW-UHFFFAOYSA-N
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Description

1,7-Dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the phenethyl and p-tolyl groups through substitution reactions. Key steps include:

    Formation of the Imidazo[2,1-f]purine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Phenethyl and p-Tolyl Substitution: These groups can be introduced via Friedel-Crafts alkylation or through Suzuki coupling reactions using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce double bonds or nitro groups if present.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,7-Dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the p-tolyl group, which may affect its chemical reactivity and biological activity.

    1,7-Dimethyl-3-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the phenethyl group, potentially altering its interaction with biological targets.

Uniqueness

The presence of both phenethyl and p-tolyl groups in 1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione makes it unique in terms of its structural complexity and potential for diverse chemical and biological interactions. This dual substitution pattern can enhance its binding affinity to certain targets and modify its physicochemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,7-dimethyl-6-(4-methylphenyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-9-11-19(12-10-16)29-17(2)15-28-20-21(25-23(28)29)26(3)24(31)27(22(20)30)14-13-18-7-5-4-6-8-18/h4-12,15H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRXYECBMZMEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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